molecular formula C12H14ClN3O4S3 B2928427 N-(5-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)thiazol-2-yl)acetamide CAS No. 2034530-34-0

N-(5-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)thiazol-2-yl)acetamide

Cat. No. B2928427
CAS RN: 2034530-34-0
M. Wt: 395.89
InChI Key: SYEBMWFNERIFBN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a thiazole ring, a sulfamoyl group, and a methoxyethyl group. Thiophene and its derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step processes involving reactions such as esterification, hydrazination, salt formation, and cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Thiophene, for example, is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Anticancer Activity

Thiazole derivatives have been noted for their anticancer properties. For example, tiazofurin is a thiazole derivative with recognized anticancer activity . It’s possible that our compound could be explored for similar uses in cancer research.

Anthelmintic Applications

Some thiazole compounds serve as anthelmintics, which are drugs that expel parasitic worms (helminths) and other internal parasites from the body without causing significant harm to the host .

Vulcanising Accelerators

Thiazole derivatives like mercaptobenzothiazole are used as vulcanising accelerators in rubber manufacturing . This application could be relevant if our compound exhibits similar chemical properties.

Photographic Sensitizers

Thiazoles have been used as photographic sensitizers due to their ability to absorb light and initiate a photochemical reaction .

Antibacterial Properties

Thiazolines, which are closely related to thiazoles, exhibit antibacterial properties and are important in the synthesis of pharmaceuticals . Our compound may have potential in this field.

Agricultural Applications

Thiazole-derived compounds find applications in agriculture, possibly as pesticides or growth regulators .

Cosmetics Industry

The cosmetic industry also utilizes thiazole compounds, although specific uses are not detailed in the search results .

Light Harvesting & LEDs

Thiazoles are used in light harvesting and the mass manufacture of light-emitting diodes (LEDs), indicating potential applications in electronics and energy sectors .

Dyes and Metal Complexes

Thiazoles are used in dyes and their metal complexes, suggesting our compound could be relevant in material sciences and chemistry research related to coloration processes .

Antioxidant Activities

Some thiazole-based Schiff base derivatives have shown antioxidant activities, which could be an area of interest for further exploration with our compound .

Future Directions

The future research directions could involve investigating the biological activity of this compound and its potential applications in medicinal chemistry. The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

N-[5-[[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]sulfamoyl]-1,3-thiazol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O4S3/c1-7(17)16-12-14-6-11(22-12)23(18,19)15-5-8(20-2)9-3-4-10(13)21-9/h3-4,6,8,15H,5H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEBMWFNERIFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)NCC(C2=CC=C(S2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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